molecular formula C19H20N2O4S B15103773 N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B15103773
M. Wt: 372.4 g/mol
InChI Key: UKEMZBMBSGJPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . This compound features a sulfonyl group attached to a methoxyphenyl ring, an ethyl linker, and a carboxamide group attached to an indole ring, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonylethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H20N2O4S/c1-21-17-6-4-3-5-14(17)13-18(21)19(22)20-11-12-26(23,24)16-9-7-15(25-2)8-10-16/h3-10,13H,11-12H2,1-2H3,(H,20,22)

InChI Key

UKEMZBMBSGJPOO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.